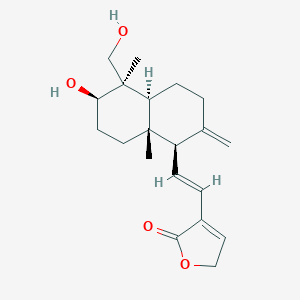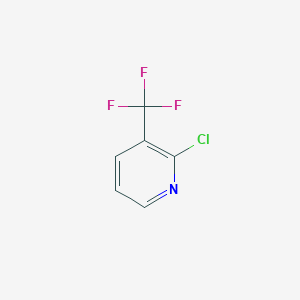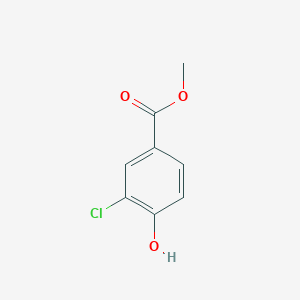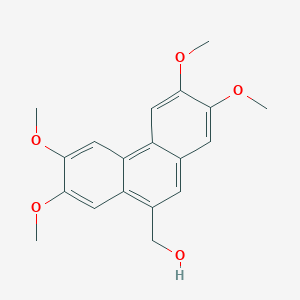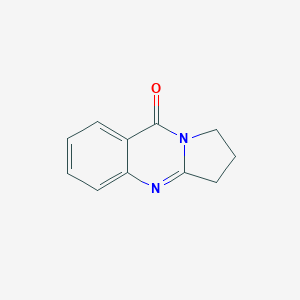
Deoxyvasicinone
説明
Deoxyvasicinone, a quinazoline alkaloid, has garnered attention for its synthesis and biological significance. It is derived from natural sources and has been the subject of numerous studies to understand its synthesis pathways, molecular structure, and properties.
Synthesis Analysis
The synthesis of Deoxyvasicinone has been achieved through various methods, including microwave-assisted domino reactions, which enable rapid access to this compound and related derivatives. These novel synthetic routes are crucial for exploring its potential in medicinal chemistry and other applications (Liu et al., 2005).
Molecular Structure Analysis
The molecular structure of Deoxyvasicinone has been elucidated using various spectroscopic methods. The crystal structures of Deoxyvasicinone and its salts have provided insights into its structural features, which are essential for understanding its reactivity and interaction with biological targets (Turgunov et al., 1995).
Chemical Reactions and Properties
Deoxyvasicinone undergoes various chemical reactions, including reactions with chloral, ethyl chloroacetate, and chlorinated acetyl chlorides. These reactions have been studied to understand the reactivity of Deoxyvasicinone and to explore its potential applications in synthetic chemistry (Dunn & Kinnear, 1984).
科学的研究の応用
Condensation with Aldehydes : It is used for obtaining 9-benzylidene or 9-Β2-hydroxybenzyl derivatives of other compounds (Shakhidoyatov, Yamankulov, & Kadyrov, 1977).
Metabolite Composition Analysis : Deoxyvasicinone helps determine the composition of combined metabolites isolated from rat organisms after administering anticholinesterase preparations (Plugar', Rashkes, & Tulyaganov, 1981).
Study of Enols and Dehydration Reactions : It is used to study enols, rapid dehydration, and novel oxazepino analogues (Dunn et al., 1987).
Anti-Senile Dementia Activity : Deoxyvasicine (DVAS), a derivative, is a potent cholinesterase inhibitor with potential use in treating senile dementia, mediated by its presence in Peganum harmala (Deng et al., 2019).
Synthesis of Cytotoxic Agents : It is a key component in synthesizing natural product derivatives and identifying new classes of cytotoxic agents (Liu et al., 2005).
Cancer Drug Development : Derivatives of deoxyvasicinone are promising lead molecules for developing inhibitors of the NEDD8-activating enzyme, a target for cancer drug development (Zhong et al., 2015).
Alzheimer's Disease Treatment : Deoxyvasicinone derivatives show potential in treating Alzheimer's disease by inhibiting human acetylcholinesterase and amyloid beta aggregation (Ma & Du, 2017).
Synthesis of Alkanols and Sulphonates : As a sulfhydryl analog, it's used in synthesizing various alkanols and sulphonates (Dunn & Norrie, 1987).
Skin Brightening Effects : It exhibits anti-melanogenic effects, significantly brightening skin in an artificial 3D pigmented skin model (Lee et al., 2022).
Anti-Plasmodial and Vasorelaxant Activities : Deoxyvasicinone has shown both antiplasmodial and vasorelaxant activities (Astulla et al., 2008).
Learning and Memory Improvement : DVAS alleviates learning and memory deficits by restoring cholinergic function, regulating neurotransmitters, attenuating neuroinflammation, and reducing oxidative stress (Deng et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARHXCYGZKSOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201049 | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyvasicinone | |
CAS RN |
530-53-0 | |
| Record name | Deoxyvasicinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 530-53-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



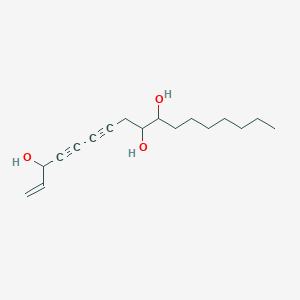
![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

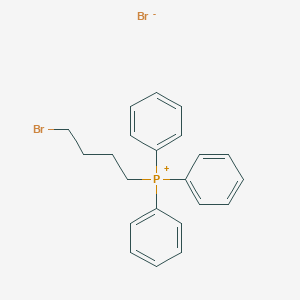
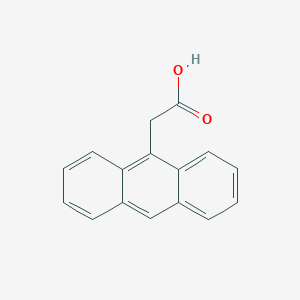
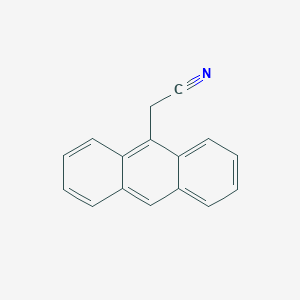
![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)
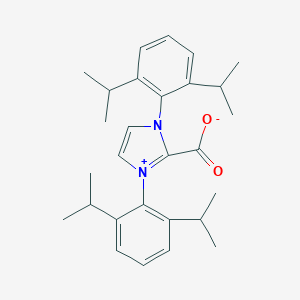
![(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1](/img/structure/B31425.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
